Ditiandi
Dithianes are a class of heterocyclic compounds characterized by the presence of two sulfur atoms bonded to a carbon ring, typically a five-membered one (dithiophene). These compounds exhibit unique electronic and optical properties due to their conjugated structure. Dithianes find applications in various fields, including organic electronics, pharmaceuticals, and materials science. In organic electronics, they can be used as donor or acceptor molecules in organic solar cells and field-effect transistors (OFETs) for their excellent charge transport characteristics. Additionally, dithianes have potential medicinal uses due to their antioxidant properties and ability to act as chelating agents, potentially binding with heavy metal ions. The synthesis of dithianes is well-established through various methods such as Friedel-Crafts sulfonation or ring-opening reactions involving cyclic thiols. Their versatility makes them valuable in both academic research and industrial applications.

Struttura | Nome chimico | CAS | MF |
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5H-Cyclopenta[b]-1,4-dithiin-5-amine, hexahydro- | 1423024-23-0 | C7H13NS2 |
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1,3-Dithiane-2-ethanol | 14947-48-9 | C6H12OS2 |
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Ethyl 1,3-dithiane-2-carboxylate | 20462-00-4 | C7H12O2S2 |
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1,3-Dithiane, 2-phenyl- | 5425-44-5 | C10H12S2 |
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1,4-Dithiane-2,5-di(methanethiol) | 136122-15-1 | C6H12S4 |
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3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | 55727-23-6 | C9H12O2S2 |
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Tetramethylene Disulfide | 505-20-4 | C4H8S2 |
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p-Dithiane-2,5-diol | 40018-26-6 | C4H8O2S2 |
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1,4-Dithian-2-one | 74637-14-2 | C4H6OS2 |
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2-Trimethylsilyl-1,3-dithiane | 13411-42-2 | C7H16S2Si |
Letteratura correlata
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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